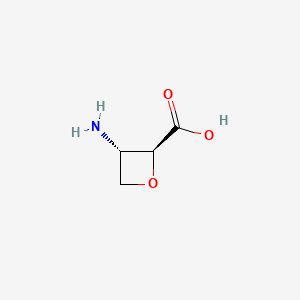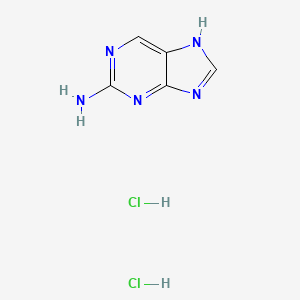![molecular formula C21H19ClF3NO2 B564696 (R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol CAS No. 1217701-95-5](/img/structure/B564696.png)
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This would typically include the compound’s systematic name, its molecular formula, and its structure, including the arrangement of atoms and bonds.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the steps involved.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry and any functional groups present.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound can undergo, including the conditions required for these reactions and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Aplicaciones Científicas De Investigación
Serotonergic System Study
Compounds structurally related to the mentioned chemical have been studied for their potential effects on the brain's serotonergic system. For example, analogs of tryptophan, which is a precursor of serotonin (5-HT), have been used to study brain 5-HT synthesis rates. Such compounds, including alpha-methyl-L-tryptophan (alpha-MTrp), have shown utility in understanding the control of 5-HT synthesis and its alteration by drugs, which can be crucial for investigating neuropsychiatric disorders (Diksic & Young, 2001).
Antimicrobial Properties
The structural motifs present in the compound, such as halogens and ethers, are often explored for antimicrobial applications. Research on triclosan, a compound with chloro and ether functionalities, reviews its occurrence, toxicity, and degradation in the environment, highlighting the antimicrobial properties and potential risks associated with such compounds (Bedoux et al., 2012).
Antioxidant Activity
Chromones and derivatives, which share some structural resemblance to the target compound, are known for their radical scavenging activities. These compounds can neutralize active oxygen and interrupt free radical processes, potentially delaying or inhibiting cell impairment leading to diseases. The presence of functional groups like methoxy and chloro in the compound could imply similar antioxidant potential (Yadav et al., 2014).
Safety And Hazards
This would involve a discussion of any safety concerns associated with the compound, including its toxicity, flammability, and any precautions that need to be taken when handling it.
Direcciones Futuras
This would involve a discussion of potential future research directions involving the compound, such as new synthetic methods, new reactions, or new applications.
I hope this general information is helpful. If you have more specific information about the compound, I may be able to provide a more detailed analysis.
Propiedades
IUPAC Name |
(2R)-2-[5-chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF3NO2/c1-28-17-7-4-15(5-8-17)13-26-19-9-6-16(22)12-18(19)20(27,21(23,24)25)11-10-14-2-3-14/h4-9,12,14,26-27H,2-3,13H2,1H3/t20-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJWOBQJYQHISM-HXUWFJFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)C(C#CC3CC3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC2=C(C=C(C=C2)Cl)[C@](C#CC3CC3)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5-Chloro-alpha-(cyclopropylethynyl)-2-[[(4-methoxyphenyl)methyl]amino]-alpha-(trifluoromethyl)benzenemethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

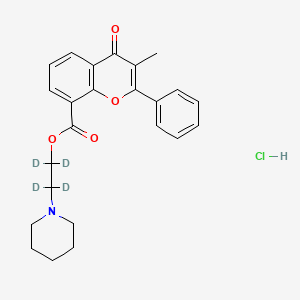
![trisodium;(2S,3S)-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(carboxylatomethoxyimino)-1-oxidoethylidene]amino]-4-carbamoyloxy-3-(sulfoamino)butanoate](/img/structure/B564614.png)
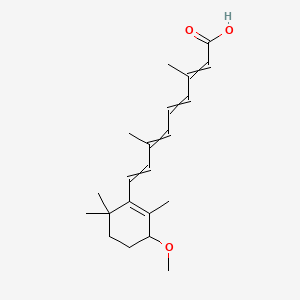
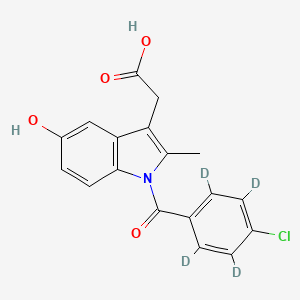
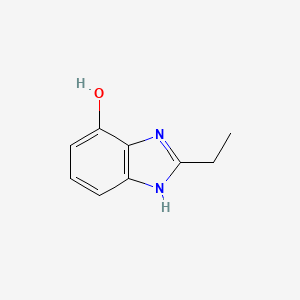
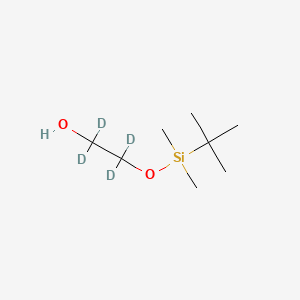
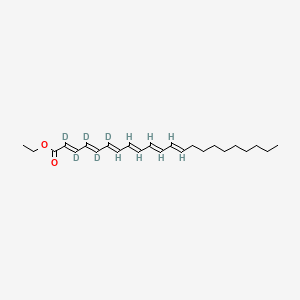
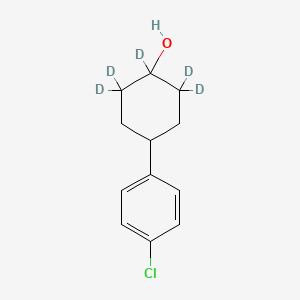
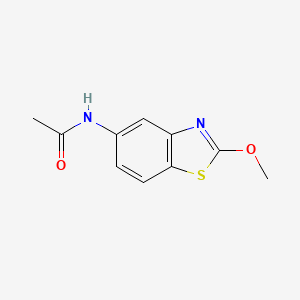
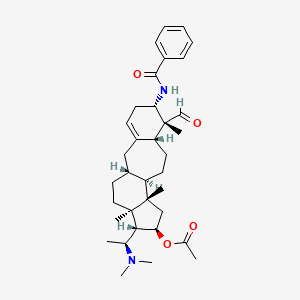
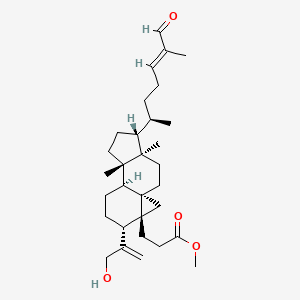
![5-[(Dimethyl-d6-amino)methyl]-2-furanmethanol](/img/structure/B564632.png)
